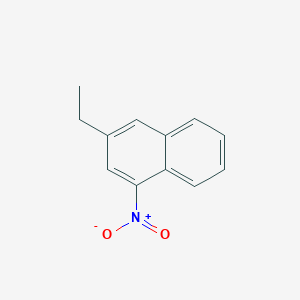

3-Ethyl-1-nitronaphthalene

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C12H11NO2 |

|---|---|

Poids moléculaire |

201.22 g/mol |

Nom IUPAC |

3-ethyl-1-nitronaphthalene |

InChI |

InChI=1S/C12H11NO2/c1-2-9-7-10-5-3-4-6-11(10)12(8-9)13(14)15/h3-8H,2H2,1H3 |

Clé InChI |

CGYWBTUTXWZDSF-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC2=CC=CC=C2C(=C1)[N+](=O)[O-] |

Origine du produit |

United States |

Advanced Mechanistic Investigations of 3 Ethyl 1 Nitronaphthalene Reactivity

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution on the 3-Ethyl-1-nitronaphthalene nucleus involves the attack of an electrophile on the electron-rich naphthalene (B1677914) ring. The regioselectivity of such reactions is dictated by the directing effects of the existing substituents.

Further electrophilic substitution, such as nitration, on this compound introduces a second deactivating group onto the ring system. The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or σ-complex. masterorganicchemistry.comrsc.org The rate-determining step is the initial attack of the electrophile on the aromatic ring, which disrupts the aromaticity. masterorganicchemistry.com A subsequent fast deprotonation step restores the aromatic system. masterorganicchemistry.com

In the case of nitration, the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. rsc.org The attack can theoretically occur at any of the available positions on the naphthalene ring system. However, the stability of the resulting arenium ion intermediate determines the favored position of substitution. For naphthalene derivatives, attack at an α-position is generally favored over a β-position due to the formation of a more stable arenium ion that can be stabilized by a greater number of resonance structures, including those that preserve a complete benzene (B151609) ring. wordpress.com

The site of further electrophilic attack on this compound is controlled by the combined directing effects of the 1-nitro group and the 3-ethyl group.

The Nitro Group Effect: The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, both through inductive and resonance effects. It deactivates the ring to which it is attached, making further substitution on that ring less favorable. In monosubstituted naphthalenes, a deactivating group at the 1-position directs incoming electrophiles primarily to the 5- and 8-positions of the other ring. lkouniv.ac.in

The Ethyl Group Effect: The ethyl group is an activating group, donating electron density to the ring via an inductive effect and hyperconjugation. lkouniv.ac.in Activating groups typically direct incoming electrophiles to the ortho and para positions. In a naphthalene system, an activating group at the 3-position would be expected to direct incoming electrophiles to the 2- and 4-positions.

The interplay of these opposing effects determines the ultimate regioselectivity. The deactivating effect of the nitro group on the first ring strongly disfavors substitution at positions 2 and 4. Therefore, substitution is anticipated to occur on the second ring, which is activated by the ethyl group (though this effect is transmitted across the rings). The nitro group directs to positions 5 and 8, while the ethyl group would have a lesser influence on the unsubstituted ring. Steric hindrance from the ethyl group might also play a role in disfavoring attack at adjacent positions.

Based on these general principles, the expected major products of further nitration of this compound would be 3-Ethyl-1,5-dinitronaphthalene and 3-Ethyl-1,8-dinitronaphthalene . The exact ratio would depend on the specific reaction conditions, with steric factors potentially favoring the 5-position over the more sterically hindered 8-position.

| Substituent | Position | Electronic Effect | Directing Influence on EAS |

|---|---|---|---|

| Nitro (-NO₂) | 1 | Strongly deactivating (electron-withdrawing) | Directs to positions 5 and 8 |

| Ethyl (-CH₂CH₃) | 3 | Activating (electron-donating) | Directs to positions 2 and 4 (on the same ring) |

The arenium ion is a key intermediate in electrophilic aromatic substitution reactions. masterorganicchemistry.comrsc.org Its stability is a crucial factor in determining the reaction's regioselectivity. The arenium ion formed by the attack of an electrophile on the naphthalene ring is a cyclohexadienyl cation, and its positive charge is delocalized across the ring system through resonance. wordpress.com

Substituent Effects of Ethyl and Nitro Groups on Reactivity and Site Selectivity

Nucleophilic Substitution Reactions

The electron-deficient nature of the nitronaphthalene ring system makes it susceptible to nucleophilic attack. This reactivity is the basis for several important synthetic transformations.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitroarenes. organic-chemistry.orgwikipedia.org The reaction involves the substitution of a hydrogen atom by a nucleophile that carries a leaving group on the nucleophilic carbon atom. organic-chemistry.org The general mechanism involves the addition of a carbanion to the nitroaromatic ring to form a σ-adduct, followed by a base-induced β-elimination of the leaving group to yield the substituted product. organic-chemistry.orgsci-hub.se

For nitronaphthalenes, VNS reactions typically occur at the positions ortho to the nitro group. kuleuven.be In the case of this compound, the possible sites for VNS are the 2- and 4-positions. The regioselectivity of the attack would be influenced by both electronic and steric factors. The nitro group strongly activates the ortho positions (2 and 4) for nucleophilic attack. The ethyl group at the 3-position would exert a steric effect, potentially hindering the approach of the nucleophile to the 2- and 4-positions. The relative importance of these effects would depend on the size of the incoming nucleophile and the reaction conditions. It is plausible that attack at the less sterically hindered 4-position might be favored over the 2-position, which is flanked by both the nitro and ethyl groups.

This compound is expected to react with a variety of carbon and heteroatom-based nucleophiles, particularly under VNS conditions.

Carbon-Based Nucleophiles: Carbanions derived from compounds like chloromethyl phenyl sulfone, α-chloroalkyl sulfones, and α-haloketones are common nucleophiles in VNS reactions. organic-chemistry.orgsci-hub.se These reactions would lead to the introduction of functionalized alkyl chains at the 2- or 4-position of the naphthalene ring. For example, reaction with the carbanion of chloromethyl phenyl sulfone would yield a phenylsulfonylmethyl-substituted product.

Heteroatom-Based Nucleophiles: While classic VNS primarily involves carbanions, analogous reactions with heteroatom nucleophiles possessing a suitable leaving group are also known. These can include reactions leading to amination or hydroxylation. sci-hub.se For instance, reactions with certain amides or alkoxides under specific conditions could potentially introduce amino or hydroxyl groups onto the nitronaphthalene core, although direct VNS with common heteroatom nucleophiles like simple alkoxides or amines is less typical. More commonly, nucleophilic aromatic substitution of a leaving group other than hydrogen (SNAAr) would occur if one were present. In the absence of such a group, VNS provides a pathway for direct C-H functionalization.

| Nucleophile Type | Example Reagent | Expected Product Type | Primary Reaction Sites |

|---|---|---|---|

| Carbon-based (VNS) | Carbanion of Chloromethyl phenyl sulfone | Phenylsulfonylmethyl-substituted derivative | 2- and 4-positions |

| Carbon-based (VNS) | Carbanion of an α-chloro ketone | Keto-alkyl substituted derivative | 2- and 4-positions |

| Heteroatom-based (VNS-type) | Aminating agents with leaving groups | Amino-substituted derivative | 2- and 4-positions |

Investigation of Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Cycloaddition and Dearomatization Reactions

The electron-deficient character of the nitro-substituted ring in nitronaphthalene derivatives makes them suitable substrates for cycloaddition and dearomatization reactions, transforming the planar aromatic system into complex three-dimensional structures. soton.ac.uk

Nitronaphthalene derivatives can function as Michael acceptors in the Corey-Chaykovsky reaction, reacting with sulfur or selenium ylides to produce dearomatized cyclopropane (B1198618) structures known as benzonorcaradienes. researchgate.netnih.gov This transformation represents a transition-metal-free method for dearomatization. researchgate.net

The reaction proceeds through the formation of anionic σH-adducts (Meisenheimer complexes) between the nitronaphthalene and the carbanion of the Corey-Chaykovsky reagent. thieme-connect.com Depending on the reaction conditions and the structure of the reactants, these intermediates can either undergo cyclization to form a cyclopropane ring or proceed via a base-induced β-elimination to yield an alkylated naphthalene product. thieme-connect.com Mechanistic studies have revealed that the steric bulk of the substituents on the carbanionic center is a key factor controlling the reaction pathway. Sterically demanding groups favor the formation of cyclopropanes by suppressing the competing elimination reaction. researchgate.netnih.gov

Table 1: Corey-Chaykovsky Cyclopropanation of Nitronaphthalenes

| Reagent Type | Example Reagent | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Alkyl Phenyl Selenones | - | Benzonorcaradienes | Serves as a Michael donor in a domino reaction. researchgate.net | researchgate.net |

Nitronaphthalenes, including 1-nitronaphthalene (B515781) and its derivatives, can act as dienophiles in normal electron-demand polar Diels-Alder (P-DA) reactions when reacted with electron-rich dienes. researchgate.netresearchgate.net The nitro group effectively lowers the energy of the LUMO of the dienophile, facilitating the cycloaddition.

Reactions with highly nucleophilic dienes, such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), typically proceed to give cycloadducts. researchgate.netacs.org However, these reactions often require thermal conditions (e.g., heating at 150 °C) and can lead to subsequent rearomatization of the primary adduct. soton.ac.uk The use of high pressure (e.g., 16 kbar) has been shown to be an effective physical promoter for these dearomative cycloadditions, allowing the formation of highly functionalized polycyclic adducts at room temperature without chemical promoters and often preventing immediate re-aromatization. soton.ac.uk The dienophilic character of the nitronaphthalene can be enhanced by the presence of additional electron-withdrawing groups on the ring. researchgate.net

Table 2: Diels-Alder Reactions of Nitronaphthalene Derivatives

| Nitronaphthalene Derivative | Diene | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-Nitronaphthalene | Danishefsky's Diene | 150 °C, Benzene | Phenanthrenol (after aromatization) | soton.ac.uk |

| 1,5-Dinitronaphthalene | Danishefsky's Diene | 16 kbar, Room Temp. | Stable [4+2] Cycloadduct | soton.ac.uk |

| 1,3-Dinitronaphthalene (B1222033) | Danishefsky's Diene | 16 kbar, Room Temp. | Bis-cycloadduct | soton.ac.uk |

The primary cycloadducts formed in Diels-Alder reactions of nitronaphthalenes are often thermally unstable and readily undergo aromatization. researchgate.netresearchgate.net A common and expected mechanism for this process is the cis-extrusion of the nitro group as nitrous acid (HNO2). researchgate.netresearchgate.net This elimination reaction restores the aromaticity of the naphthalene ring system, leading to the formation of substituted phenanthrene (B1679779) derivatives. researchgate.net

In reactions involving Danishefsky's diene, the aromatization of the formal [4+2] cycloadduct is promoted by the loss of both the nitro group (as nitrous acid) and the methoxy (B1213986) group (as methanol). conicet.gov.ar Theoretical studies using DFT methods on the reaction of 1-nitronaphthalene with Danishefsky's diene have modeled this domino process, which begins with a polar Diels-Alder reaction to form the cycloadduct, followed by the concerted elimination of nitrous acid to yield the aromatized product. researchgate.netresearchgate.net In some cases, it has been possible to isolate the primary cycloadducts, particularly when more stable systems like 1,3-dinitronaphthalene are used, although yields may be very low. researchgate.net

Polar Diels-Alder Reactions and Subsequent Rearrangements

Reduction and Oxidation Pathways

The reduction of the nitro group in nitronaphthalenes to the corresponding amino group (naphthylamine) is a fundamental and widely used transformation. researchgate.netwikipedia.org This conversion can be achieved using various catalytic and stoichiometric methods.

Catalytic hydrogenation is a common and efficient method, employing catalysts such as platinum, palladium, or nickel on a carbon support (Pt/C, Pd/C, Ni/C) with hydrogen gas. rsc.orggoogle.com Bimetallic nanocatalysts, such as PtNi/C, have shown high catalytic activity and selectivity for the hydrogenation of 1-nitronaphthalene to 1-naphthylamine (B1663977) under mild conditions. researchgate.net These systems can achieve 100% conversion and selectivity. researchgate.net Other reducing systems include iron nanoparticles in water and zinc phthalocyanine (B1677752) with hydrazine (B178648) hydrate. rsc.org Stoichiometric reductions can be performed with reagents like alkali metal sulfides or hydrosulfides, which can selectively reduce one nitro group in dinitronaphthalenes. google.com

Table 3: Selected Conditions for the Reduction of 1-Nitronaphthalene

| Catalyst/Reagent | Hydrogen Source | Temperature (°C) | Pressure | Conversion/Selectivity | Reference |

|---|---|---|---|---|---|

| PtNi/C | H₂ | 30 | 3.0 MPa | 100% Conversion, 100% Selectivity | researchgate.net |

| Supported Ni | H₂ | 60 - 90 | 1.0 - 3.0 MPa | >95% Conversion | google.com |

| Pt NPs (gum acacia supported) | H₂ | Room Temp. | 1 atm | High Yield | rsc.org |

| Sodium Disulfide | - | 100 | Atmospheric | - | chembk.com |

While reduction of the nitro group is more common, the nitronaphthalene system can undergo oxidative transformations under specific conditions. These reactions can target the naphthalene ring system itself.

For instance, the catalytic oxidation of 1-nitronaphthalene using γ-alumina-supported ceria(IV) as a catalyst can yield 3-nitrophthalic acid with high yield and selectivity. researchgate.net Furthermore, certain microorganisms have evolved pathways to degrade nitronaphthalenes. The bacterium Sphingobium sp. strain JS3065 utilizes a three-component nitronaphthalene dioxygenase to catalyze the initial step in the degradation of 1-nitronaphthalene. nih.gov This enzymatic oxidation results in the formation of 1,2-dihydroxynaphthalene and the release of nitrite (B80452). nih.gov Photochemical studies have also shown that the excited triplet state of 1-nitronaphthalene can react with hydroxyl ions or water to produce hydroxyl radicals. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Nitronaphthalene |

| 1,3-Dinitronaphthalene |

| 1,5-Dinitronaphthalene |

| 1,8-Dinitronaphthalene |

| Naphthylamine |

| 1-Naphthylamine |

| 5-Nitro-1-naphthylamine |

| Danishefsky's diene |

| 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene |

| Isoprene |

| Diphenylmethylsulfoxonium tetrafluoroborate |

| Phenanthrenol |

| Benzonorcaradiene |

| Nitrous acid |

| Methanol |

| 3-Nitrophthalic acid |

| 1,2-Dihydroxynaphthalene |

| Nitrite |

| Hydrazine hydrate |

| Hydrogen |

| Water |

| Hydroxyl radical |

| Benzene |

| Toluene |

| Ethyl acetate |

| Acetic acid |

| Acetone |

| Nujol |

| Petroleum ether |

| Nitric acid |

Catalytic and Stoichiometric Reduction of the Nitro Group to Amine

Photochemical Transformations

The absorption of light by this compound can induce a series of complex chemical changes. These photochemical transformations are highly dependent on the surrounding environment, such as the gas phase or in solution, and are dictated by the intricate dynamics of the molecule's electronically excited states. Understanding these pathways is crucial for predicting the environmental fate and impact of this compound.

Gas-Phase Photolysis Mechanisms and Product Identification

The gas-phase photolysis of nitronaphthalenes is a significant atmospheric degradation pathway. researchgate.netosti.gov The rate and mechanism of this degradation are heavily influenced by the molecular structure, particularly the position of the nitro group. researchgate.netosti.gov For instance, nitronaphthalenes with a non-planar configuration, such as 1-nitronaphthalene, tend to be less stable towards photolysis. osti.gov

While direct experimental studies on the gas-phase photolysis products of this compound are not extensively available in the reviewed literature, insights can be drawn from closely related compounds like 1-nitronaphthalene and methylnitronaphthalenes. The photolysis of 1-nitronaphthalene is known to generate 1,4-naphthoquinone (B94277). researchgate.net Studies on a mixture of nitronaphthalenes, including 1-nitronaphthalene and 2-methyl-1-nitronaphthalene (B1630592), under simulated sunlight conditions have identified a range of photoproducts. copernicus.org The primary products detected were common small organic acids such as nitrous acid, formic acid, acetic acid, and nitric acid. copernicus.org In smaller quantities, larger, more complex products were also identified, including 1-naphthol, 2-naphthol, 2-carboxybenzaldehyde, and nitrobenzoic acid. copernicus.org The formation of these products suggests that the photolysis mechanism involves both cleavage of the aromatic ring system and reactions involving the nitro group.

The proposed primary photochemical pathway for compounds like 1-nitronaphthalene involves the formation of an aryloxy radical and a nitrogen oxide radical. walshmedicalmedia.com This is believed to lead to the various degradation products observed. Given the structural similarities, it is plausible that this compound follows a similar degradation pathway in the gas phase. The ethyl group at the 3-position may influence the distribution and identity of the final products, a subject that warrants further specific investigation.

| Product Class | Specific Examples | Source of Analogy |

|---|---|---|

| Quinones | 1,4-Naphthoquinone derivative | 1-Nitronaphthalene researchgate.net |

| Phenols | Ethyl-substituted naphthols | 1-Nitronaphthalene, 2-Methyl-1-nitronaphthalene copernicus.org |

| Carboxylic Acids | Ethyl-substituted carboxybenzaldehyde, Ethyl-substituted nitrobenzoic acid | 1-Nitronaphthalene, 2-Methyl-1-nitronaphthalene copernicus.org |

| Small Organic Acids | Nitrous acid, Formic acid, Acetic acid, Nitric acid | 1-Nitronaphthalene, 2-Methyl-1-nitronaphthalene copernicus.org |

Solution-Phase Photoreactions and Quenching Phenomena

In solution, the photochemical reactivity of nitronaphthalenes is significantly influenced by the solvent and the presence of other chemical species. For instance, the photodegradation of 1-nitronaphthalene and 2-methyl-1-nitronaphthalene is notably affected by the presence of molecular oxygen, which can quench the excited state, thereby reducing the photodegradation quantum yield. walshmedicalmedia.com In cyclohexane, the photodegradation rate of 2-methyl-1-nitronaphthalene is twice as high as in acetonitrile, highlighting the role of the solvent environment. walshmedicalmedia.com

The excited triplet state of 1-nitronaphthalene is a key intermediate in its solution-phase photochemistry. It can be quenched by various species, including halide anions and nitrite. nih.gov In aqueous solutions, the excited triplet state of 1-nitronaphthalene can oxidize nitrite to nitrogen dioxide (•NO2). nih.gov The rate of this reaction is pH-dependent, increasing as the solution becomes more neutral. nih.gov

Furthermore, the excited triplet state of 1-nitronaphthalene can react with •NO2 to form dinitronaphthalene isomers. nih.gov This photonitration process is most efficient around a pH of 3.5. nih.gov While specific data for this compound is not available, the behavior of 1-nitronaphthalene suggests that the ethyl substituent would likely influence the rates and efficiencies of these reactions, but the fundamental pathways would remain similar.

| Reactant/Quencher | Reaction/Process | Rate Constant (M⁻¹s⁻¹) | Conditions | Citation |

|---|---|---|---|---|

| Nitrite (NO₂⁻) | Oxidation by excited triplet state | (3.56 ± 0.11) × 10⁸ | pH 2.0 | nih.gov |

| Nitrite (NO₂⁻) | Oxidation by excited triplet state | (3.36 ± 0.28) × 10⁹ | pH 6.5 | nih.gov |

Intersystem Crossing (ISC) and Excited-State Dynamics of Nitro-Substituted Naphthalenes

A fundamental characteristic of nitronaphthalene derivatives is their highly efficient and often ultrafast intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (Tₙ). researchgate.net For compounds like 1-nitronaphthalene and 2-methyl-1-nitronaphthalene, this process can occur on a sub-200 femtosecond timescale. researchgate.net This rapid ISC is a dominant deactivation pathway for the S₁ state and explains the typically very low fluorescence quantum yields of these molecules.

Upon excitation, the molecule transitions to the Franck-Condon singlet state. From here, for many nitronaphthalenes, the primary decay channel is a direct, barrierless path to a receiver triplet state. researchgate.net For some isomers, a minor competing channel involves conformational relaxation to an intramolecular charge-transfer state. researchgate.net The efficiency of ISC in these molecules is attributed to a small energy gap between the S₁ state and a nearby triplet state (Tₙ), as well as strong spin-orbit coupling. researchgate.net

For 1-methoxy-4-nitronaphthalene, a substituted nitronaphthalene, the photophysical pathway is similar to that of 1-nitronaphthalene, involving ultrafast ISC to a higher triplet state, followed by relaxation to the lowest triplet state (T₁). researchgate.net This suggests that for this compound, a similar ultrafast ISC process is the primary event following photoexcitation. The subsequent relaxation within the triplet manifold then dictates the longer-timescale photochemistry. The presence of the ethyl group, as an electron-donating substituent, may subtly alter the energies of the excited states and the dynamics of their decay, but the overarching mechanism of efficient ISC is expected to be preserved.

| Compound | Process | Timescale | Citation |

|---|---|---|---|

| 1-Nitronaphthalene | Intersystem Crossing (S₁ → Tₙ) | < 200 fs | researchgate.net |

| 2-Methyl-1-nitronaphthalene | Intersystem Crossing (S₁ → Tₙ) | < 200 fs | researchgate.net |

| 1-Methoxy-4-nitronaphthalene | Intersystem Crossing (S₁ → Tₙ) | Ultrafast | researchgate.net |

Computational Chemistry and Theoretical Studies of 3 Ethyl 1 Nitronaphthalene

Molecular Dynamics Simulations4.2.1. Investigation of Solvation Effects and Intermolecular Interactions4.2.2. Reaction Dynamics and Transition State Characterization for Transformations

Without dedicated scholarly research on 3-Ethyl-1-nitronaphthalene, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on published findings.

Investigation of Solvation Effects and Intermolecular Interactions

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, which is invaluable for their identification and characterization. rsc.org Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for obtaining accurate predictions of vibrational, nuclear magnetic resonance, and electronic spectra. arxiv.orgmdpi.com

Theoretical Infrared and Raman Spectroscopy for Vibrational Modes

For this compound, the vibrational spectrum would be characterized by modes originating from the naphthalene (B1677914) core, the ethyl group, and the nitro group. The C-H stretching vibrations of the aromatic naphthalene ring are expected in the 3100-3000 cm⁻¹ region. The C-H stretching modes of the ethyl group would appear in the 2980-2850 cm⁻¹ range.

The nitro group has two characteristic stretching vibrations: the asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretches. The asymmetric stretch is typically found at higher frequencies (around 1550-1520 cm⁻¹) and is often strong in the IR spectrum. The symmetric stretch appears at a lower frequency (around 1350-1320 cm⁻¹) and can be intense in both IR and Raman spectra. doi.org The C-N stretching vibration is expected in the 880-850 cm⁻¹ region. The position and intensity of these nitro group vibrations are sensitive to the electronic environment, providing clues about the electronic effects of the ethyl substituent.

Below is a table of predicted key vibrational modes for this compound based on typical frequency ranges for its functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| C=C Aromatic Ring Stretch | 1620 - 1580 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1550 - 1520 | Strong (IR) |

| Symmetric NO₂ Stretch | 1350 - 1320 | Strong (IR & Raman) |

| C-N Stretch | 880 - 850 | Medium |

| Out-of-plane C-H Bend | 850 - 750 | Strong |

This table presents interactive, predicted data based on established vibrational frequency ranges for the constituent functional groups.

Computed NMR Chemical Shifts and Coupling Constants for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can accurately predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. rsc.org These predictions are invaluable for assigning experimental spectra and confirming molecular structures.

For this compound, the chemical shifts of the protons and carbons in the naphthalene ring would be influenced by the opposing electronic effects of the nitro and ethyl groups. The nitro group is strongly electron-withdrawing, causing a downfield shift (higher ppm) for nearby protons and carbons. Conversely, the ethyl group is weakly electron-donating, leading to an upfield shift (lower ppm) for adjacent nuclei.

The protons on the naphthalene ring would likely appear in the 7.5-8.5 ppm range in the ¹H NMR spectrum. The protons of the ethyl group would be found in the aliphatic region, with the methylene (B1212753) protons (–CH₂–) expected around 2.8-3.0 ppm and the methyl protons (–CH₃) around 1.3-1.5 ppm. In the ¹³C NMR spectrum, the aromatic carbons would resonate in the 120-150 ppm range, while the ethyl group carbons would be significantly more shielded.

A table of predicted ¹H and ¹³C NMR chemical shifts is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~148 |

| C2 | ~8.2 | ~125 |

| C3 | - | ~140 |

| C4 | ~7.8 | ~128 |

| C5 | ~7.6 | ~127 |

| C6 | ~7.7 | ~129 |

| C7 | ~7.9 | ~130 |

| C8 | ~8.4 | ~124 |

| C9 | - | ~135 |

| C10 | - | ~132 |

| Ethyl -CH₂- | ~2.9 | ~28 |

| Ethyl -CH₃ | ~1.4 | ~15 |

This interactive table contains predicted NMR chemical shifts, which are essential for structural verification.

UV-Visible Absorption and Emission Spectra Modeling

Time-dependent DFT (TD-DFT) is a common method for modeling the electronic absorption and emission spectra of molecules. aip.org These calculations provide information on excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*).

For this compound, the UV-Visible spectrum is expected to be dominated by π→π* transitions within the naphthalene ring system. The presence of the nitro and ethyl groups will modulate these transitions. The nitro group, with its lone pairs and π-system, can also introduce n→π* transitions, which are typically weaker. Studies on 1-nitronaphthalene (B515781) have shown that it possesses a low-lying singlet excited state that rapidly undergoes intersystem crossing to the triplet manifold. researchgate.net This suggests that this compound would likely be a very weak fluorescer. nih.gov

The main absorption bands are predicted to be in the UV region, likely with a prominent peak below 400 nm. aip.org The modeling of the excited states can help to understand the photophysical pathways available to the molecule after absorbing light.

| Transition | Predicted Wavelength (nm) | Predicted Oscillator Strength (f) | Character |

| S₀ → S₁ | ~350 | ~0.15 | π→π |

| S₀ → S₂ | ~300 | ~0.25 | π→π |

| S₀ → S₃ | ~270 | ~0.05 | n→π* |

This interactive table outlines the predicted electronic transitions for this compound.

Structure-Reactivity and Structure-Property Relationships

Computational chemistry also allows for the exploration of how a molecule's structure influences its chemical reactivity and physical properties.

Electronic and Steric Effects of the Ethyl and Nitro Substituents

The chemical behavior of this compound is governed by the interplay of the electronic and steric effects of its substituents.

Electronic Effects: The nitro group at the C1 position is a strong electron-withdrawing group due to both resonance and inductive effects. This deactivates the naphthalene ring towards electrophilic substitution and makes the ring more susceptible to nucleophilic attack. The ethyl group at the C3 position is a weak electron-donating group through induction, which slightly counteracts the effect of the nitro group. This push-pull electronic arrangement can influence the molecule's dipole moment and polarizability.

Steric Effects: The ethyl group introduces steric bulk at the C3 position. This can hinder the approach of reactants to the adjacent positions on the ring. The nitro group at the C1 position can also exert steric influence, potentially causing a slight out-of-plane twisting of the group to minimize steric strain with the peri-hydrogen at the C8 position, a phenomenon observed in 1-nitronaphthalene. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computed properties with its chemical reactivity. jmaterenvironsci.com While no specific QSRR studies on this compound have been published, the principles can be applied.

A hypothetical QSRR study could involve calculating a series of molecular descriptors for this compound and related compounds. These descriptors could include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, dipole moment, and atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

These descriptors could then be correlated with an observed reactivity parameter, such as the rate constant for a particular reaction or the biological activity of the compound. For instance, the mutagenic activity of nitronaphthalenes has been linked to their electronic properties, which can be calculated computationally. doi.org Such models would allow for the prediction of the reactivity of other, similar compounds without the need for extensive experimental work.

Advanced Spectroscopic and Structural Characterization of 3 Ethyl 1 Nitronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to reveal the structure of molecules. For 3-Ethyl-1-nitronaphthalene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the proton and carbon frameworks.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) core and the aliphatic protons of the ethyl substituent.

The electron-withdrawing nature of the nitro group (NO₂) at the C1 position significantly deshields nearby protons, causing their signals to appear at a lower field (higher ppm). Specifically, the proton at the C8 position is subject to a strong deshielding effect and is anticipated to be the most downfield aromatic signal. chegg.combartleby.com The introduction of the ethyl group at the C3 position influences the chemical shifts of the adjacent aromatic protons.

The ethyl group itself will produce two characteristic signals:

A quartet, resulting from the methylene (B1212753) protons (-CH₂-), which are split by the three adjacent methyl protons.

A triplet, corresponding to the methyl protons (-CH₃), which are split by the two adjacent methylene protons.

The aromatic region will display a complex pattern of multiplets (doublets, triplets, or doublet of doublets) corresponding to the six protons on the naphthalene ring system. Based on known data for 1-nitronaphthalene (B515781) and substituent effects, the predicted chemical shifts are tabulated below. nih.govhmdb.ca

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on known values for 1-nitronaphthalene and standard substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~8.0 - 8.2 | Singlet or narrow doublet |

| H-4 | ~7.8 - 8.0 | Doublet |

| H-5 | ~7.6 - 7.8 | Multiplet |

| H-6 | ~7.5 - 7.7 | Multiplet |

| H-7 | ~7.9 - 8.1 | Doublet |

| H-8 | ~8.5 - 8.7 | Doublet |

| -CH₂- (ethyl) | ~2.8 - 3.0 | Quartet (q) |

| -CH₃ (ethyl) | ~1.3 - 1.5 | Triplet (t) |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, twelve distinct signals are expected, corresponding to the ten carbons of the naphthalene core and the two carbons of the ethyl group.

The carbon atom attached to the nitro group (C-1) is significantly deshielded and appears at a low field. nih.govchemicalbook.com Quaternary carbons (those not bonded to any hydrogen atoms, such as C-1, C-3, C-4a, and C-8a) typically show weaker signals. The signals for the ethyl group carbons appear in the aliphatic region (upfield) of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on known values for 1-nitronaphthalene and standard substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~145 - 148 |

| C-2 | ~122 - 125 |

| C-3 | ~138 - 141 |

| C-4 | ~124 - 127 |

| C-4a | ~128 - 131 |

| C-5 | ~125 - 128 |

| C-6 | ~127 - 130 |

| C-7 | ~129 - 132 |

| C-8 | ~123 - 126 |

| C-8a | ~133 - 136 |

| -CH₂- (ethyl) | ~25 - 28 |

| -CH₃ (ethyl) | ~14 - 16 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). uvic.ca For this compound, a COSY spectrum would show a strong cross-peak between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group. It would also reveal correlations between adjacent aromatic protons, such as H-4 with H-5, H-5 with H-6, H-6 with H-7, and H-7 with H-8, helping to trace the connectivity around the rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. uvic.ca An HSQC spectrum would show cross-peaks connecting the ¹H and ¹³C signals for each C-H bond in the molecule, including the six aromatic C-H pairs and the two C-H groups of the ethyl substituent. This allows for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). uvic.ca HMBC is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations for this compound would include:

Correlations from the methylene protons (-CH₂-) to the aromatic carbons C-2, C-3, and C-4.

Correlations from the H-2 proton to carbons C-1, C-3, and C-8a.

Correlations from the H-4 proton to carbons C-2, C-3, and C-4a.

Solid-State NMR (SS-NMR) provides insights into the structure, dynamics, and packing of molecules in their crystalline or amorphous solid forms. acs.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which contain rich structural information. usgs.govresearchgate.net

For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) would be the standard technique. The resulting spectrum would likely show broader lines than in solution. However, it can reveal the presence of different polymorphs (crystalline forms), as distinct crystal packing arrangements would lead to different chemical shifts for crystallographically inequivalent carbon atoms. Analysis of SS-NMR data can provide information on intermolecular interactions, such as π-π stacking of the naphthalene rings, which is a common feature in polycyclic aromatic hydrocarbons. acs.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Topology

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying specific functional groups.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is dominated by absorptions corresponding to the nitro group, the aromatic ring system, and the aliphatic ethyl group. scitepress.org

Key vibrational modes for 1-nitronaphthalene have been well-characterized. researchgate.netnist.govchemicalbook.com The addition of an ethyl group would introduce C-H stretching and bending vibrations characteristic of sp³-hybridized carbons.

Table 3: Predicted FTIR Absorption Bands for this compound Predicted data based on known values for 1-nitronaphthalene and characteristic group frequencies.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2975 - 2850 | C-H Stretch | Aliphatic (Ethyl group) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1550 - 1510 | Asymmetric NO₂ Stretch | Nitro group |

| 1360 - 1330 | Symmetric NO₂ Stretch | Nitro group |

| 850 - 750 | C-H Out-of-plane Bending | Aromatic |

The most prominent and characteristic peaks are the strong absorptions due to the asymmetric and symmetric stretching of the nitro (NO₂) group, typically found near 1525 cm⁻¹ and 1345 cm⁻¹, respectively. nih.govnih.gov Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are observed just below 3000 cm⁻¹. The region from 1600-1400 cm⁻¹ contains absorptions from the aromatic C=C stretching vibrations. The pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ region can provide information about the substitution pattern on the naphthalene ring.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. These vibrations are highly specific to the molecule's chemical bonds and symmetry, effectively providing a unique "fingerprint." For this compound, the Raman spectrum is expected to be rich with features corresponding to the vibrations of the naphthalene core, the nitro group, and the ethyl substituent.

Research on analogous compounds, such as 1- and 2-nitronaphthalene (B181648), has shown that the spectra are characterized by several key vibrational modes. nih.gov A particularly notable feature in the Raman spectra of nitronaphthalene isomers is the intense peak corresponding to the symmetric stretching of the N-O bonds coupled with the C-N bond stretching vibration (νsNO₂ + νCN), which appears near 1350 cm⁻¹. nih.gov The precise position and intensity of Raman bands are sensitive to the molecular structure, including the position of substituents on the aromatic rings. renishaw.com

The spectrum for this compound would exhibit characteristic bands from the ethyl group, such as C-H stretching and bending modes, in addition to the signals from the nitronaphthalene moiety.

Table 1: Expected Characteristic Raman Bands for this compound This table is predictive, based on known vibrational frequencies for nitronaphthalenes and alkyl-aromatic compounds.

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~2980 - 2850 | Aliphatic C-H stretching (ethyl group) |

| ~1620 - 1580 | Aromatic ring C=C stretching |

| ~1530 - 1500 | Asymmetric NO₂ stretching |

| ~1460 - 1440 | Aliphatic C-H bending (ethyl group) |

| ~1350 | Symmetric NO₂ stretching + C-N stretching (strong) |

| ~1000 | Ring breathing mode |

| ~870 | NO₂ bending (scissoring) |

Terahertz Spectroscopy for Low-Frequency Phonon Modes

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz), is a powerful tool for probing low-frequency molecular motions. researchgate.net These motions include intermolecular vibrations, such as lattice or phonon modes in a crystal, and large-amplitude intramolecular vibrations (e.g., torsional modes). researchgate.net This technique is therefore highly sensitive to the solid-state structure and polymorphism of a compound.

Studies using Terahertz Time-Domain Spectroscopy (THz-TDS) on 1-nitronaphthalene have demonstrated its utility in distinguishing it from its parent compound, naphthalene. missouri.edu While naphthalene shows no significant absorption peaks below 2.0 THz, 1-nitronaphthalene exhibits a series of distinct absorption features. missouri.edu These absorptions are attributed to the collective vibrational modes of the molecules within the crystal lattice, which are influenced by the presence and orientation of the polar nitro group.

For this compound, a unique THz absorption spectrum would be expected, reflecting its specific crystal packing and intermolecular interactions, which would differ from those of 1-nitronaphthalene due to the presence of the ethyl group.

Table 2: Experimental Terahertz Absorption Peaks for 1-Nitronaphthalene This data for the analogue compound 1-nitronaphthalene illustrates the characteristic information obtained from THz spectroscopy. missouri.edu

| Observed Frequency (THz) |

| 0.52 |

| 0.71 |

| 1.05 |

| 1.26 |

| 1.35 |

| 1.75 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Ionization Mass Spectrometry (EIMS) for Molecular Weight and Fragmentation Patterns

In EIMS, a molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization to a radical cation (the molecular ion, M⁺·) and subsequent fragmentation. uni-saarland.de The fragmentation pattern is predictable and serves as a molecular fingerprint.

For this compound (C₁₂H₁₁NO₂), the molecular weight is 201.22 g/mol . The EIMS spectrum would be expected to show a molecular ion peak at m/z 201. The fragmentation pattern would be dominated by cleavages characteristic of nitroaromatic compounds and alkyl-substituted aromatics. libretexts.orgwhitman.edu Key fragmentation pathways would include:

Loss of the ethyl group: A prominent peak at m/z 172 ([M-29]⁺) resulting from the cleavage of the ethyl radical.

Loss of the nitro group: A peak at m/z 155 ([M-46]⁺) from the loss of NO₂.

Loss of nitric oxide: A peak at m/z 171 ([M-30]⁺) from the loss of NO, followed by potential rearrangement.

Loss of an oxygen atom: A peak at m/z 185 ([M-16]⁺).

Further fragmentation of the resulting ions would lead to additional peaks corresponding to the naphthalene backbone.

Table 3: Predicted EIMS Fragmentation for this compound (M⁺· = 201)

| m/z (Mass-to-Charge Ratio) | Ion Formula | Fragment Lost |

| 201 | [C₁₂H₁₁NO₂]⁺· | (Molecular Ion) |

| 185 | [C₁₂H₁₁NO]⁺· | O |

| 172 | [C₁₀H₇NO₂ - C₂H₅]⁺· = [C₁₀H₆NO₂]⁺ | C₂H₅ |

| 171 | [C₁₂H₁₁O₂]⁺ | NO |

| 155 | [C₁₂H₁₁]⁺ | NO₂ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). uci.edu This precision allows for the unambiguous determination of a molecule's elemental formula, as each formula has a unique exact mass based on the monoisotopic masses of its constituent atoms. lcms.cz

For this compound, HRMS would be used to confirm its elemental composition of C₁₂H₁₁NO₂. The experimentally measured mass would be compared to the theoretically calculated exact mass.

Table 4: Elemental Composition and Exact Mass of this compound

| Parameter | Value |

| Elemental Formula | C₁₂H₁₁NO₂ |

| Nominal Mass | 201 Da |

| Calculated Exact Mass | 201.07898 Da |

| Composition (by mass) | C: 71.63%, H: 5.51%, N: 6.96%, O: 15.90% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scitepress.org It is ideal for analyzing complex mixtures of volatile and semi-volatile compounds. In the context of this compound, GC-MS is crucial for assessing sample purity and resolving it from its isomers. bibliotekanauki.pl

The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the GC column. Isomers, such as the various possible ethyl-nitronaphthalene positional isomers, will typically have slightly different retention times, allowing for their separation and individual detection by the mass spectrometer. researchgate.net This allows for the quantification of the target compound and the identification of any impurities.

Table 5: Illustrative GC-MS Retention Data for Isomer Separation This table presents hypothetical data to illustrate how GC-MS can distinguish between isomers. Actual retention times depend on specific GC conditions.

| Compound | Plausible Retention Time (min) | Molecular Ion (m/z) |

| 1-Ethyl-2-nitronaphthalene | 12.1 | 201 |

| This compound | 12.5 | 201 |

| 6-Ethyl-1-nitronaphthalene | 12.8 | 201 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. The technique involves diffracting X-rays off a single crystal to produce a diffraction pattern, from which a model of the electron density and, thus, the atomic positions can be constructed.

While the crystal structure of this compound has not been reported in public databases, extensive studies on related nitronaphthalene derivatives provide valuable insights into its expected solid-state conformation. nih.govresearchgate.net In many substituted nitronaphthalenes, steric hindrance between the nitro group and adjacent protons or substituents on the naphthalene ring forces the nitro group to twist out of the plane of the aromatic system. nih.gov For example, in 1-isopropyl-4,7-dimethyl-3-nitronaphthalene, the dihedral angle between the nitro group and the naphthalene ring system is 44.3(2)°. nih.gov A similar non-planar arrangement would be anticipated for this compound. The crystal packing would be governed by intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds involving the nitro-group oxygen atoms.

Table 6: Example Crystal Structure Data for an Alkyl-Nitronaphthalene Analogue (1-isopropyl-4,7-dimethyl-3-nitronaphthalene) Data from a related compound used for illustrative purposes. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.7637(7) |

| b (Å) | 12.6508(9) |

| c (Å) | 11.6162(8) |

| β (°) | 113.897(2) |

| Volume (ų) | 1311.82(16) |

| Z | 4 |

| Dihedral Angle | 44.3(2)° (NO₂ group vs. naphthalene plane) |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

For substituted nitronaphthalenes, single-crystal XRD studies reveal important structural trends. For instance, the nitro group often exhibits a significant twist relative to the plane of the naphthalene ring system. In the case of 2-methoxy-1-nitronaphthalene, two independent molecules in the asymmetric unit show the nitro group twisted by 89.9(2)° and 65.9(2)°, respectively. iucr.orgresearchgate.net Similarly, in 1-isopropyl-4,7-dimethyl-3-nitronaphthalene, the nitro group is twisted by 44.3(2)° with respect to the naphthalene ring. nih.gov This out-of-plane orientation is a common feature driven by steric hindrance and electronic effects between the nitro group and the adjacent substituents or the naphthalene core itself.

To illustrate the type of data obtained from a single-crystal XRD analysis, the following table presents representative crystallographic parameters for a related substituted nitronaphthalene, 2-methoxy-1-nitronaphthalene. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.1291 (4) |

| b (Å) | 10.2456 (4) |

| c (Å) | 10.5215 (4) |

| α (°) | 86.390 (2) |

| β (°) | 82.964 (2) |

| γ (°) | 85.801 (2) |

| Volume (ų) | 972.63 (7) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.388 |

| Temperature (K) | 296 |

Table 1: Representative Single Crystal X-ray Diffraction Data for 2-methoxy-1-nitronaphthalene. researchgate.net

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. rsc.orgscispace.com Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the formation of crystalline solids with desired properties.

While there are no specific studies on the polymorphism of this compound in the reviewed literature, research on related classes of compounds, such as N,N'-dialkyl-naphthalene diimides, highlights the prevalence of this phenomenon. rsc.orgscispace.com In these systems, polymorphism is often driven by the competition between intermolecular π–π interactions and the conformational flexibility of alkyl chains. rsc.org The presence of an ethyl group in this compound introduces a degree of conformational flexibility that could potentially lead to the formation of different polymorphs under varying crystallization conditions (e.g., solvent, temperature, and pressure).

Crystal engineering principles suggest that the interplay of the electron-withdrawing nitro group and the non-polar ethyl group could lead to different packing arrangements. For instance, variations in the torsion angle of the ethyl group or the nitro group relative to the naphthalene plane could result in different crystal lattices with varying stabilities and properties. The formation of different polymorphic phases can be influenced by factors such as the concentration of the solute in the solvent during crystallization. researchgate.net

Co-crystallization Behavior and Supramolecular Interactions in Substituted Nitronaphthalenes

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecular species in a stoichiometric ratio within the same crystal lattice. researchgate.netbibliotekanauki.pl This approach is widely used in crystal engineering to modify the physicochemical properties of materials. bibliotekanauki.pl

Studies on 1-nitronaphthalene have demonstrated its ability to form co-crystals with a variety of other molecules, including energetic materials like 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid. researchgate.netbibliotekanauki.pl The formation of these co-crystals is driven by specific supramolecular interactions. The electrostatic potential surface of 1-nitronaphthalene indicates that it can act as a proton donor, facilitating interactions with electron-poor molecules. bibliotekanauki.pl

In the context of this compound, the primary supramolecular interactions expected to drive co-crystal formation would be:

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Co-formers containing hydroxyl (-OH) or amine (-NH) groups could form C—H···O or N—H···O hydrogen bonds.

π–π Stacking: The electron-deficient nature of the nitronaphthalene ring system makes it an ideal candidate for π–π stacking interactions with electron-rich aromatic molecules. The presence of the ethyl group might introduce some steric hindrance, but stacking interactions are still expected to be a significant stabilizing force.

Halogen Bonding: If co-crystallized with halogenated compounds, the nitro group's oxygen atoms could participate in halogen bonds, where the halogen atom acts as an electrophilic species.

Environmental Chemistry and Degradation Pathways of 3 Ethyl 1 Nitronaphthalene

Atmospheric Transformation Processes

The atmospheric fate of 3-Ethyl-1-nitronaphthalene, a semi-volatile polycyclic aromatic hydrocarbon (PAH), is governed by its reactions with prevalent atmospheric oxidants and its behavior under solar radiation. While specific kinetic data for this compound is scarce, its atmospheric transformation processes can be inferred from studies on closely related compounds such as naphthalene (B1677914), ethylnaphthalenes (ENs), and nitronaphthalenes (NNs).

Reactions with Atmospheric Radicals (Hydroxyl, Nitrate (B79036), Ozone)

Gas-phase reactions with hydroxyl (OH) radicals during the daytime and nitrate (NO₃) radicals at night are the primary atmospheric degradation pathways for naphthalene and its alkylated derivatives. osti.govacs.org

Hydroxyl (OH) Radical Reactions: The reaction with the OH radical is typically the dominant loss process for alkylnaphthalenes during the day. osti.gov This reaction is initiated by the addition of the OH radical to the aromatic ring, forming an OH-adduct. researchgate.net This adduct can then react with molecular oxygen (O₂) or nitrogen dioxide (NO₂). researchgate.net The reaction with NO₂ can lead to the formation of nitro-isomers. researchgate.netusda.gov

Rate constants for the gas-phase reactions of OH radicals with compounds structurally similar to this compound have been measured. For instance, studies on ethylnaphthalenes provide a basis for estimating the reactivity of this compound. Based on these analogous compounds, the atmospheric lifetime of this compound with respect to reaction with OH radicals is expected to be on the order of a few hours. osti.gov

Table 1: Gas-Phase Reaction Rate Constants and Estimated Atmospheric Lifetimes for Naphthalene and Ethylnaphthalenes with OH Radicals at 298 ± 2 K

| Compound | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Calculated Lifetime (hours)¹ |

| Naphthalene | 2.39 ± 0.09 | 5.8 |

| 1-Ethylnaphthalene | 3.64 ± 0.41 | ~3-4 |

| 2-Ethylnaphthalene (B165323) | 4.02 ± 0.55 | ~3-4 |

| ¹Calculated based on a global average daytime OH radical concentration. | ||

| Source: osti.gov |

Table 2: Effective Rate Constants for the Gas-Phase Reactions of Naphthalene and Ethylnaphthalenes with NO₃ Radicals at 298 ± 2 K

| Compound | Effective Rate Constant (kₐkₑ/kᵦ) (10⁻²⁸ cm⁶ molecule⁻² s⁻¹) |

| 1-Ethylnaphthalene | 9.82 ± 0.69 |

| 2-Ethylnaphthalene | 7.99 ± 0.99 |

| Source: acs.org |

Ozone (O₃) Reactions: Reactions with ozone are generally a minor loss process for gas-phase PAHs like naphthalenes compared to reactions with OH and NO₃ radicals. researchgate.net

Photochemical Degradation under Simulated Sunlight Conditions

Photolysis, or degradation by sunlight, is a major atmospheric loss process for volatile nitronaphthalenes. researchgate.netnih.gov The rate of photochemical degradation is highly dependent on the molecular structure, specifically the orientation of the nitro group relative to the aromatic rings. researchgate.net Nitronaphthalenes with non-planar configurations, where the nitro group is twisted out of the plane of the aromatic structure, tend to photolyze more rapidly. osti.gov

For example, 1-nitronaphthalene (B515781) (1NN) is known to photolyze much faster than 2-nitronaphthalene (B181648) (2NN). researchgate.net The atmospheric lifetime of 1NN due to photolysis has been estimated to be as short as half an hour, while that of 2NN is on the order of hours. researchgate.net Given its structure, this compound would be expected to have a photochemical behavior more aligned with that of 1-nitronaphthalene and its other non-planar derivatives. The mechanism is proposed to involve the formation of an excited triplet state, which can then undergo further reactions. nih.govacs.orgnih.gov

Table 3: Atmospheric Photolysis Rates and Lifetimes for 1- and 2-Nitronaphthalene

| Compound | Photolysis Rate | Estimated Atmospheric Lifetime |

| 1-Nitronaphthalene | ~0.07 - 0.13 × J(NO₂) | ~24 - 30 minutes |

| 2-Nitronaphthalene | ~0.005 - 0.018 × J(NO₂) | ~150 - 177 minutes |

| Source: researchgate.net |

Formation and Identification of Secondary Atmospheric Degradation Products

The atmospheric transformation of this compound leads to the formation of various secondary products.

From OH Radical Reactions: The reaction of alkylnaphthalenes with OH radicals primarily results in the formation of ring-opened dicarbonyl compounds. acs.org The position of the ethyl group on the naphthalene ring will influence the specific isomeric products formed. acs.org Further oxidation of these initial products can lead to the formation of second-generation products, such as ethyl-substituted phthalic anhydrides. acs.org

From Photolysis: The photolysis of 1-nitronaphthalene is known to produce 1,4-naphthoquinone (B94277) with a significant yield. researchgate.net It is plausible that the photolysis of this compound would yield a corresponding ethyl-substituted naphthoquinone.

From NO₃ Radical Reactions and Photonitration: Nighttime reactions with NO₃ radicals are a key pathway to forming additional nitrated species. osti.gov Furthermore, under certain photochemical conditions in the presence of nitrite (B80452), photonitration can occur, leading to the formation of dinitronaphthalene isomers from 1-nitronaphthalene. nih.govsmolecule.com This suggests that this compound could be transformed into ethyl-dinitronaphthalene isomers in the atmosphere.

Aquatic and Soil Environmental Fate

In aquatic and soil environments, the persistence of this compound is primarily determined by microbial degradation, as photolysis is less significant compared to the atmosphere. nih.gov

Biodegradation Mechanisms by Isolated Microorganisms (e.g., Bacterial Strains)

The biodegradation of nitronaphthalenes has been demonstrated in bacteria isolated from contaminated soils. A key example is the degradation of 1-nitronaphthalene by Sphingobium sp. strain JS3065, which can utilize it as a sole source of carbon, nitrogen, and energy. nih.gov During this process, the nitro group is released as nitrite. nih.gov

The general strategies for the aerobic bacterial degradation of nitroaromatic compounds involve either an initial oxidative or reductive attack. smolecule.comresearchgate.net

Oxidative Pathway: This pathway is initiated by monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to catechols or quinones prior to ring cleavage. nih.govresearchgate.net

Reductive Pathway: This involves nitroreductase enzymes that reduce the nitro group to form nitroso and hydroxylamine (B1172632) intermediates, which ultimately yield amino derivatives. smolecule.comresearchgate.net

Studies on the degradation of naphthalene and methylnaphthalenes by various bacterial genera, including Pseudomonas, Comamonas, and Rhodococcus, show that the metabolic pathways are well-established and often initiated by the hydroxylation of the aromatic ring. nih.govoup.comscience.gov

Role of Specific Dioxygenases and Nitroreductases in Initial Catabolic Steps

The initial enzymatic attack is the critical step determining the degradation pathway of this compound.

Dioxygenases: In the case of 1-nitronaphthalene degradation by Sphingobium sp. JS3065, the catabolism is initiated by an oxidative attack. nih.gov A specific three-component Rieske-type dioxygenase, named NinAaAbAcAd, catalyzes the dihydroxylation of the aromatic ring. nih.govresearchgate.net This enzymatic reaction adds two hydroxyl groups and simultaneously eliminates the nitro substituent as nitrite, forming 1,2-dihydroxynaphthalene. nih.gov This intermediate is a common metabolite in the degradation pathway of unsubstituted naphthalene. nih.govnih.gov The genes encoding this 1-nitronaphthalene dioxygenase have been identified and show an evolutionary relationship to genes for naphthalene degradation. nih.gov It is highly probable that a similar dioxygenase-mediated mechanism would be responsible for the initial degradation of this compound.

Nitroreductases: Alternatively, the initial step could involve nitroreductases, which are flavin-containing enzymes that use NAD(P)H as a reducing agent. researchgate.net There are two main types of nitroreductases:

Type I (Oxygen-insensitive): These enzymes catalyze a two-electron reduction of the nitro group to a nitroso group, which is then further reduced to a hydroxylamino group. researchgate.net

Type II (Oxygen-sensitive): These enzymes perform a one-electron reduction, generating a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, creating a "futile cycle" that can lead to oxidative stress. researchgate.net

While the oxidative pathway via dioxygenases has been specifically demonstrated for 1-nitronaphthalene, the reductive pathway via nitroreductases remains a plausible initial step for the biodegradation of this compound, as it is a common strategy for a wide range of nitroaromatic pollutants. researchgate.netscielo.br

Table 4: Key Enzyme Classes in the Initial Catabolism of Nitronaphthalenes

| Enzyme Class | Type of Attack | Initial Product (from 1-Nitronaphthalene) | Example Enzyme/System | Organism Example |

| Rieske Dioxygenase | Oxidative | 1,2-Dihydroxynaphthalene + Nitrite | NinAaAbAcAd | Sphingobium sp. JS3065 |

| Nitroreductase | Reductive | 1-Hydroxylaminonaphthalene | Type I or Type II Nitroreductases | General bacterial pathway |

| Source: nih.govresearchgate.netresearchgate.net |

Abiotic Degradation Pathways in Aqueous and Soil Systems (e.g., Hydrolysis, Redox Reactions)

The abiotic degradation of this compound in aqueous and soil environments is expected to be governed by processes similar to those affecting other volatile nitro-PAHs. Key pathways include photolysis and redox reactions, while hydrolysis is generally not considered a significant degradation route.

Hydrolysis: For compounds like 1-nitronaphthalene, hydrolysis is not expected to be an important environmental fate process due to the absence of functional groups that are susceptible to hydrolysis. inchem.org The naphthalene ring and the nitro group are stable under typical environmental pH conditions. The addition of an ethyl group at the 3-position is not anticipated to alter this stability, thus making hydrolysis an insignificant degradation pathway for this compound.

Redox Reactions and Photolysis: Photolysis is a major abiotic degradation pathway for nitronaphthalenes. inchem.orgresearchgate.net The rate and products of photolysis depend on factors such as the medium (gas phase, solution, or adsorbed to particles) and the specific isomer. inchem.org For instance, gas-phase 1-nitronaphthalene has a short atmospheric photolysis half-life of approximately 0.5 hours. researchgate.net

Studies on 1-nitronaphthalene and its methylated derivatives show that the position of the substituent group significantly influences the photolysis rate. The nitro group's orientation relative to the aromatic rings affects the photochemical reaction mechanism. researchgate.net Research on 1-nitronaphthalene in aqueous solutions indicates that its triplet excited state (³1NN*) can react with oxygen and other species, potentially generating reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen. acs.orgresearchgate.net

The presence of an alkyl group, such as the ethyl group in this compound, can influence the rate of these photochemical reactions. Studies on methylnaphthalenes have shown that alkyl substitution affects the atmospheric lifetimes with respect to reaction with OH radicals. scirp.org Similarly, the ethyl group in this compound would likely influence its electronic properties and, consequently, its photolytic and redox reaction rates compared to the parent 1-nitronaphthalene. Photoreduction of the nitro group is a possible reaction, analogous to the processes observed for other nitroaromatic compounds. acs.org However, without specific experimental data for this compound, its precise degradation kinetics and products in aqueous and soil systems remain to be determined.

Monitoring and Analytical Methods for Environmental Detection

The detection and quantification of this compound in environmental matrices like air, water, and soil rely on highly sensitive and selective analytical techniques. As specific methods for this compound are not detailed in the literature, the methodology is based on established protocols for other nitro-PAHs, including isomers of ethylnitronaphthalene and methylnitronaphthalene. ca.govca.gov

Advanced Chromatographic Techniques for Trace Analysis in Environmental Matrices

Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary technique for the analysis of nitro-PAHs, including alkylated derivatives. tandfonline.comd-nb.info The method's high resolution and sensitivity are essential for separating complex mixtures of isomers and detecting them at trace concentrations.

Environmental samples typically require extensive preparation before analysis. This involves extraction from the sample matrix (e.g., using pressurized liquid extraction or Soxhlet), followed by cleanup and fractionation steps to isolate the nitro-PAH fraction from interfering compounds. d-nb.info

Gas Chromatography (GC): Fused silica (B1680970) capillary columns are employed for the separation of these compounds. The choice of the stationary phase is critical for resolving isomers.

Injection: Due to the thermal lability of some nitro-PAHs, low-temperature injection techniques such as on-column, cold splitless, or programmed-temperature vaporization (PTV) are often preferred to prevent thermal degradation in the injector port. researchgate.net

Separation: The GC oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. For example, a typical program for analyzing nitro-PAHs might start at a low temperature (e.g., 50°C) and increase at a controlled rate (e.g., 10°C/min) to a final temperature of over 300°C. kyushu-u.ac.jp

Mass Spectrometry (MS): MS is used as a detector for its ability to provide both quantitative data and structural information for identification.

Ionization: Electron impact (EI) is a common ionization method. However, for enhanced sensitivity and selectivity for nitro-compounds, negative ion chemical ionization (NICI) is often superior. tandfonline.comacs.org NICI can increase sensitivity by up to two orders of magnitude compared to EI for certain nitro-PAHs. researchgate.net

Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode. In SIM, the instrument is set to detect only the specific mass-to-charge ratios (m/z) corresponding to the target analytes (e.g., the molecular ion of this compound), which significantly improves the signal-to-noise ratio and lowers detection limits. ca.govresearchgate.net

The table below summarizes typical GC/MS conditions used for the analysis of related nitrated aromatic compounds, which would be applicable for the analysis of this compound.

Table 1: Representative GC/MS Parameters for Nitro-PAH Analysis

| Parameter | Setting | Rationale/Comment | Source |

|---|---|---|---|

| Injector Type | Pulsed Splitless / PTV | Minimizes thermal degradation of labile nitro-compounds. | researchgate.net |

| Column | Fused Silica Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) | Provides high-resolution separation of complex isomer mixtures. | tandfonline.comkyushu-u.ac.jp |

| Carrier Gas | Helium | Inert gas commonly used in GC/MS. | kyushu-u.ac.jp |

| Oven Program | Temperature ramp (e.g., 50°C to >300°C) | Separates compounds based on volatility. | kyushu-u.ac.jp |

| Ionization Mode | NICI or EI | NICI offers higher sensitivity for nitro-compounds. EI provides standard, library-searchable mass spectra. | tandfonline.comresearchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. | ca.govresearchgate.net |

Spectroscopic Detection and Quantification in Complex Samples

Spectroscopic methods, primarily mass spectrometry, are indispensable for the positive identification and quantification of this compound in complex environmental samples.

Mass Spectrometry (MS): As part of a GC/MS system, MS provides a mass spectrum for a given chromatographic peak. The fragmentation pattern in the mass spectrum is a chemical fingerprint that helps in structural elucidation and confirmation.

Electron Impact (EI) Mass Spectra: The EI mass spectra of ethylnitronaphthalenes (ENNs) are distinct. For example, the spectra of 1-ethylnitronaphthalene isomers show characteristic fragments, including the molecular ion ([M]⁺) and fragments resulting from the loss of an ethyl group or other parts of the molecule. ca.gov The mass spectrum for this compound would be expected to show a molecular ion at m/z 201.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: For the unambiguous identification of specific isomers like this compound, reference standards are required. These standards are synthesized and their structures are confirmed using spectroscopic techniques such as ¹H and ¹³C NMR and IR spectroscopy. mdpi.comrsc.org NMR provides detailed information about the arrangement of hydrogen and carbon atoms, while IR spectroscopy identifies functional groups (like the nitro group). These confirmed standards are then used to verify retention times and mass spectra in environmental sample analysis.

Other Spectroscopic Techniques: While less common for routine environmental monitoring due to lower sensitivity and matrix interferences, techniques like Fourier-transform infrared spectroscopy (FTIR) have been explored for screening nitroaromatics. researchgate.net However, for trace quantification in complex samples, chromatography-mass spectrometry combinations remain the gold standard.

Synthetic Applications and Derivations of 3 Ethyl 1 Nitronaphthalene As a Chemical Intermediate

Precursor for Substituted Aminonaphthalene Derivatives

The most fundamental and widely utilized transformation of nitronaphthalene derivatives is the reduction of the nitro group to a primary amine. This conversion unlocks a vast field of subsequent chemical modifications, making the parent nitro-compound a critical starting material for a wide array of functionalized naphthalene (B1677914) derivatives.

The conversion of 3-Ethyl-1-nitronaphthalene to 3-Ethyl-1-aminonaphthalene is a standard reduction reaction. The nitro group on an aromatic ring can be readily reduced to an amino group using various established methods. These methods are generally high-yielding and tolerate a range of other functional groups. The presence of the ethyl group is not expected to interfere with these standard reduction protocols.

Commonly employed reduction methods include catalytic hydrogenation and chemical reduction. unimi.it Catalytic hydrogenation is often preferred in industrial settings for its efficiency and cleaner reaction profiles. google.com This process typically involves reacting the nitronaphthalene with hydrogen gas under pressure in the presence of a metal catalyst. google.comepo.org Alternatively, chemical reductions using metals in acidic media (e.g., Fe/HCl, Sn/HCl) or using sulfides (Zinin reduction) are also effective. rsc.org

| Reduction Method | Typical Reagents & Conditions | Selectivity/Yield | Reference |

| Catalytic Hydrogenation | H₂, Platinum/Carbon (Pt/C), 150-250°C, 50-300 bar, in a solvent like isopropanol. | High yield (>90%). google.com | google.com |

| Catalytic Hydrogenation | H₂, Nickel-based catalyst (e.g., Raney Nickel), elevated temperature and pressure. | High yield (~96%). google.com | google.com |

| Chemical Reduction (Bechamp) | Iron (Fe) powder, dilute Hydrochloric Acid (HCl). | Good yield (~90%). google.com | google.com |

| Phase Transfer Catalysis | Hydrogen Sulfide (H₂S) in aqueous N-Methyldiethanolamine (MDEA), Tetra-n-butylphosphonium Bromide (TBPB) as catalyst. | 100% selectivity for the amine. rsc.org | rsc.org |

This table presents common methods for the reduction of 1-nitronaphthalene (B515781), which are applicable to the synthesis of 3-Ethyl-1-aminonaphthalene.

Once synthesized, the amino group of 3-Ethyl-1-aminonaphthalene is a versatile functional handle for further molecular elaboration. Two of the most significant derivatizations are amidation and diazotization.

Amidation: The primary amino group can be readily converted into a secondary or tertiary amide through reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). mdpi.comacs.org This transformation is significant as the introduction of an amide moiety can drastically alter the electronic and physical properties of the molecule, influencing factors like hydrogen bonding capabilities, solubility, and π-conjugation. mdpi.com For example, the amidation of aminonaphthalenes has been explored to tune the electronic properties of chromophores. mdpi.com

Diazotization: Aromatic primary amines like 3-Ethyl-1-aminonaphthalene can be converted into diazonium salts by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C). maxapress.commaxapress.com Aryl diazonium salts are highly valuable synthetic intermediates despite their potential instability. maxapress.commaxapress.comlibretexts.org They are gateways to a multitude of other functional groups through Sandmeyer-type reactions (introducing -Cl, -Br, -CN), Schiemann reactions (introducing -F), or reactions that yield phenols (-OH), aryl iodides (-I), and other derivatives. This makes the diazotization of 3-Ethyl-1-aminonaphthalene a key step for accessing a wide range of 1,3-disubstituted naphthalene compounds. Diazotization is a cornerstone reaction in the synthesis of azo dyes. redalyc.org

| Derivatization Reaction | Reagents | Product Type | Significance | References |

| Amidation | Acyl chloride (R-COCl) or Carboxylic acid (R-COOH) + coupling agent | N-(3-Ethylnaphthalen-1-yl)amide | Modification of electronic properties, precursor for polymers and bioactive molecules. | mdpi.com, acs.org |

| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5 °C | 3-Ethylnaphthalene-1-diazonium chloride | Versatile intermediate for Sandmeyer and other substitution reactions, synthesis of azo dyes. | redalyc.org, maxapress.com, libretexts.org |

This table summarizes key derivatization reactions of the amino group in aminonaphthalenes.

Synthesis of 3-Ethyl-1-aminonaphthalene